(3-Ethoxyphenyl)urea
Description
Properties
CAS No. |
13142-86-4 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3-ethoxyphenyl)urea |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) |
InChI Key |
LEMWRPPGMBWTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis Methods for Urea Derivatives
Traditional approaches to synthesizing aryl ureas like (3-Ethoxyphenyl)urea have historically relied on several established methods:
Isocyanate-Based Methods
The classical approach to synthesizing aryl ureas involves the reaction between isocyanates and ammonia. However, this method presents safety concerns due to the toxicity and reactivity of isocyanates. The isocyanate intermediate can be generated in situ through various rearrangement reactions:
| Rearrangement Type | Starting Material | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hofmann | Primary carboxamides | Oxidizing agents | Mild conditions | Side reactions |
| Curtius | Acyl azides | Heat | High yields | Hazardous reagents |
| Lossen | Bis-acylated hydroxylamines | Basic conditions | Selective | Multi-step process |
These rearrangements convert the respective starting materials into isocyanates, which can subsequently react with ammonia to form the desired urea derivatives.
Modern Synthesis Approaches for this compound
Synthesis from Primary Amides via Hypervalent Iodine Reagents
A particularly efficient and straightforward method for preparing this compound involves the use of phenyliodine diacetate (PIDA) to induce a Hofmann-like rearrangement of 3-ethoxybenzamide, followed by in situ reaction with ammonia. This method represents a significant improvement over traditional approaches due to its mild conditions, high yields, and avoidance of hazardous reagents.
Detailed Procedure A for this compound Synthesis
The following procedure has been reported to yield this compound in excellent yield (99%):
- A solution of 3-ethoxybenzamide (82.6 mg, 0.5 mmol, 1.0 equiv) is prepared in NH3/MeOH (7 M, 1.25 mL, 17.5 equiv) at 0°C under argon.
- Phenyliodine diacetate (PIDA) (1.0 mmol, 2.0 equiv) is added in one portion to the stirred solution.
- The reaction mixture is maintained at 0°C for 30 minutes, then allowed to reach room temperature.
- The reaction is stirred for an additional 90 minutes at room temperature.
- After completion (monitored by TLC and 1H NMR), the reaction mixture is concentrated under reduced pressure.
- The crude product is purified by flash chromatography on silica gel (CH2Cl2/MeOH, 95:5).
- This compound is obtained as a brown solid (90.0 mg, 99% yield).
This procedure is particularly advantageous due to its high yield, relatively short reaction time, and mild conditions.
Mechanism of this compound Formation
The formation of this compound via the PIDA-mediated process is believed to proceed through the following mechanism:
- The amide reacts with PIDA to form an N-iodo intermediate.
- This intermediate undergoes a Hofmann-like rearrangement to generate an isocyanate species.
- The isocyanate then reacts with ammonia (more nucleophilic than methanol in the reaction medium) to form the primary urea.
This mechanistic understanding explains the high selectivity for urea formation over potential side products like methyl carbamates.
Alternative Synthetic Routes to this compound
Several other methods have been reported in the literature for synthesizing aryl ureas, which could potentially be applied to the preparation of this compound:
Carboxylic Acid-Based Methods
Direct conversion of 3-ethoxybenzoic acid to this compound can be achieved using a three-step protocol:
- Activation with diphenylphosphinic chloride and DBU
- Reaction with sodium azide catalyzed by DMAP
- Treatment with ammonium hydroxide
Cyanamide-Based Methods
Arylcyanamides can be hydrated to form primary ureas under various conditions:
- Via simple hydration in water
- Using formic acid as a catalyst
- Employing palladium nanoparticle catalysts
Carbamate Coupling Method
Reaction of aromatic amines with phenyl carbamate can yield the corresponding primary ureas. This approach could potentially be adapted for this compound by starting with 3-ethoxyaniline.
Comparative Analysis of Preparation Methods
The following table provides a comparative analysis of the various preparation methods for this compound:
| Method | Starting Material | Yield (%) | Reaction Time | Temperature | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| PIDA/NH3 in MeOH | 3-ethoxybenzamide | 99 | 2 hours | 0°C to rt | PIDA, NH3/MeOH | High yield, short reaction time, mild conditions | Requires handling of hypervalent iodine reagent |
| TFE Method | 3-ethoxybenzamide | Not reported for this specific compound | ~21 hours | 0°C to rt | PIDA, ammonium carbamate, TFE | Effective for electron-deficient substrates | Longer reaction time |
| Carboxylic Acid Method | 3-ethoxybenzoic acid | Varies | Multiple steps | Variable | Ph2POCl, DBU, NaN3, NH4OH | Starts from readily available acid | Multi-step, lower overall yield |
| Isocyanate Route | 3-ethoxyisocyanate | Varies | Variable | Variable | NH3 | Direct approach | Hazardous isocyanate handling |
Characterization and Analytical Data for this compound
Physical Properties
This compound has been characterized as a brown solid with the following properties:
| Property | Value |
|---|---|
| Appearance | Brown solid |
| Melting Point | 112°C |
| Molecular Weight | 180.20 g/mol |
| Rf Value | 0.3 (CH2Cl2/MeOH, 95:5) |
Spectroscopic Data
Infrared Spectroscopy
IR (ATR): 3434, 3307, 3208, 1652, 1531, 1191, 1044, 766, 593 cm-1
Nuclear Magnetic Resonance Spectroscopy
1H NMR (500 MHz, DMSO-d6) : δ = 8.48 (s, 1H, NH), 7.06-7.12 (m, 2H, CHAr), 6.83 (d, J = 8.0 Hz, 1H, CHAr), 6.44 (d, J = 8.0 Hz, 1H, CHAr), 5.82 (s, 2H, NH2), 3.94 (q, J = 6.8 Hz, 2H, CH2), 1.30 (t, J = 6.8 Hz, 3H, CH3).
13C NMR (125 MHz, DMSO-d6) : δ = 158.9 (CO), 155.9 (CAr), 141.8 (CAr), 129.3 (CAr), 110.0 (CAr), 106.9 (CAr), 104.0 (CAr), 62.7 (CH2), 14.7 (CH3).
Mass Spectrometry
HRMS (ESI-QTOF): m/z [M + H]+ calculated for C9H13N2O2: 181.0977; found: 181.0977.
Analytical Methods for Purity Assessment
Several analytical techniques can be employed to assess the purity of synthesized this compound:
Chromatographic Methods
| Technique | Conditions | Detection Method | Notes |
|---|---|---|---|
| TLC | CH2Cl2/MeOH (95:5) | UV visualization | Rf = 0.3 |
| Flash Chromatography | CH2Cl2/MeOH (95:5) | UV detection | Purification method |
| HPLC | C18 column, MeOH/H2O gradient | UV detection (220-254 nm) | Quantitative analysis |
Spectroscopic Methods for Purity Assessment
NMR spectroscopy, particularly 1H NMR, can be used to assess the purity of the final compound by examining peak integrations and the absence of signals corresponding to starting materials or by-products.
Applications and Significance of this compound
This compound and related aryl ureas have found applications in various fields:
Pharmaceutical Applications
Urea derivatives, including those with ethoxyphenyl substituents, have been investigated for various biological activities:
Agrochemical Applications
Aryl ureas have found applications as:
- Herbicides
- Plant growth regulators
- Pesticides
Materials Science Applications
Urea derivatives have been utilized in:
- Polymer chemistry as hydrogen-bonding motifs
- Crystal engineering
- Supramolecular chemistry
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-ethoxyphenyl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives with substituted phenyl groups are often compared based on substituent effects. Below is a comparative analysis with structurally related compounds, including [(3-chlorophenyl)-phenylmethyl]urea (CAS 117211-21-9) from the provided evidence.
Structural and Electronic Differences
- Key Insight: The ethoxy group enhances solubility in polar solvents compared to nonpolar substituents like benzyl or methyl. However, [(3-chlorophenyl)-phenylmethyl]urea’s benzyl group reduces aqueous solubility despite the polar chloro substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
